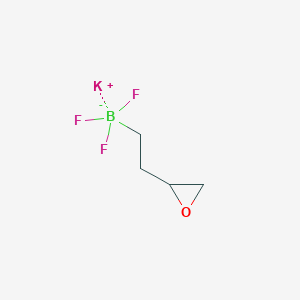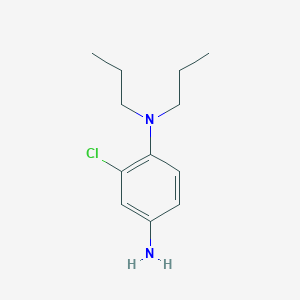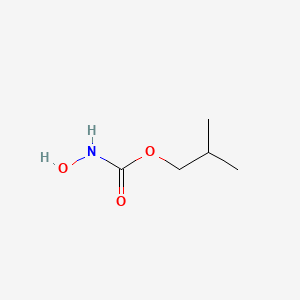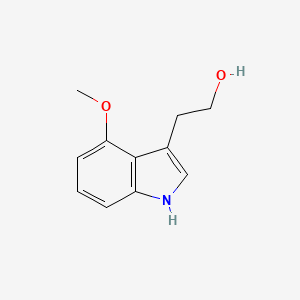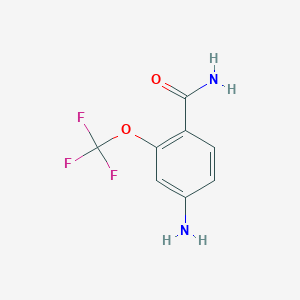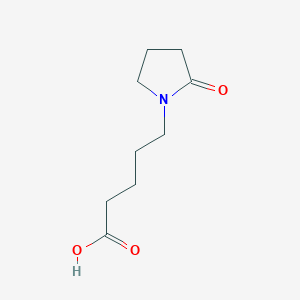![molecular formula C13H19NO3 B3146838 Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate CAS No. 60947-98-0](/img/structure/B3146838.png)
Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate
Descripción general
Descripción
“Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate” is a chemical compound with the molecular formula C13H19NO3 . It is a complex organic molecule that falls under the category of esters .
Molecular Structure Analysis
The molecular structure of “Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate” is determined by its molecular formula, C13H19NO3 . The molecule includes a methoxyphenyl group, a methylamino group, and a methylpropanoate group .Physical And Chemical Properties Analysis
“Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate” has a molecular weight of 237.29 . It has a density of 1.0720 g/cm3 and a boiling point of 144-145 °C (under a pressure of 3 Torr) .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
The 1,2,3-triazole moiety, present in this compound, has been harnessed in the development of medicinal scaffolds. Researchers have explored its potential as an anti-HIV, antitubercular, antiviral, antibacterial, and anticancer agent . Additionally, the pyrazole ring, a significant heterocyclic component, plays a crucial role in drug discovery. Drugs containing the pyrazole ring are used for various purposes, including anti-inflammatory, analgesic, vasodilator, and antidepressant treatments. Furthermore, they hold promise in cancer therapy, obesity management, and cytoprotection .
Antimicrobial Activity
Hydrazones, a class of compounds that includes our target molecule, exhibit antimicrobial properties. They have been investigated for their ability to combat bacterial, fungal, and viral infections. The compound’s unique structure may contribute to its antimicrobial efficacy .
Antioxidant Potential
While specific studies on this compound’s antioxidant activity are scarce, its structural features suggest potential antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage and preventing various diseases. Further research is needed to explore its antioxidant capacity .
Cancer Research
Given the compound’s heterocyclic nature and the presence of the 1,2,3-triazole moiety, it could be a candidate for cancer research. Researchers might investigate its effects on cancer cell lines, tumor growth, and apoptosis pathways. The compound’s unique structure may offer novel insights into cancer treatment strategies .
Organic Synthesis
The synthesis of this compound involves intriguing reactions, such as the reaction between 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine. Understanding these synthetic pathways contributes to the broader field of organic chemistry and provides valuable insights for designing new compounds .
Structural Studies
The newly synthesized heterocycle has been confirmed through X-ray diffraction and spectral analyses. Structural studies help elucidate the arrangement of atoms, bond lengths, and angles, providing essential information for understanding its properties and potential applications .
Propiedades
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(13(15)17-3)8-14-9-11-4-6-12(16-2)7-5-11/h4-7,10,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVASGPMJVJXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146774.png)
![4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146781.png)
